BJE6-106

Description

BenchChem offers high-quality BJE6-106 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BJE6-106 including the price, delivery time, and more detailed information at info@benchchem.com.

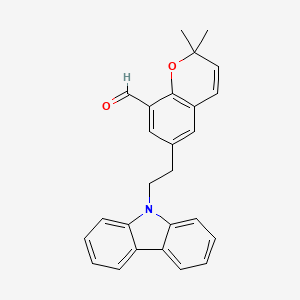

Structure

3D Structure

Properties

IUPAC Name |

6-(2-carbazol-9-ylethyl)-2,2-dimethylchromene-8-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO2/c1-26(2)13-11-19-15-18(16-20(17-28)25(19)29-26)12-14-27-23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-11,13,15-17H,12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDDENZBVHBRKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C(=CC(=C2)CCN3C4=CC=CC=C4C5=CC=CC=C53)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BJE6-106: A Deep Dive into its Mechanism of Action as a Potent PKCδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BJE6-106 is a third-generation, potent, and selective small molecule inhibitor of Protein Kinase C delta (PKCδ).[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of BJE6-106, detailing its molecular target, downstream signaling pathways, and the experimental evidence that substantiates its activity. The information presented is intended to support further research and drug development efforts centered on this compound.

Core Mechanism of Action: Selective PKCδ Inhibition

The primary mechanism of action of BJE6-106 is its direct inhibition of the enzymatic activity of PKCδ.[1][2] PKCδ is a member of the novel PKC subfamily and plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and differentiation. In certain pathological contexts, such as in melanomas with NRAS mutations, PKCδ has been identified as a therapeutic target.[2][3]

BJE6-106 demonstrates high potency and selectivity for PKCδ over other PKC isozymes, a critical feature for minimizing off-target effects.[1][3] This selectivity is a significant advancement over pan-PKC inhibitors, which can lead to toxicity due to the essential physiological functions of other PKC isoforms.[3]

Quantitative Data Summary

The inhibitory activity of BJE6-106 has been quantified in various studies. The following tables summarize the key quantitative data available for BJE6-106 and a related compound, rottlerin, for comparison.

Table 1: In Vitro Inhibitory Activity of BJE6-106

| Target | IC50 | Selectivity | Reference |

| PKCδ | 0.05 µM | ~1000-fold over PKCα | [1][3][4] |

| PKCα | 50 µM | [1] |

Table 2: Comparative IC50 Values in Cell Culture

| Compound | Cell Line | Assay | IC50 (48 hr) | Reference |

| BJE6-106 | Pancreatic Cancer Stem Cells (PCSC) | Growth Inhibition | ~0.5 µM | [4] |

| Rottlerin | Pancreatic Cancer Stem Cells (PCSC) | Growth Inhibition | ~3 µM | [4] |

Signaling Pathways Modulated by BJE6-106

Inhibition of PKCδ by BJE6-106 triggers a cascade of downstream signaling events, ultimately leading to apoptosis in susceptible cancer cells. The key pathway implicated is the MKK4-JNK-H2AX stress-responsive signaling pathway.[1][2][3]

Diagram 1: BJE6-106 Induced Apoptotic Pathway

Caption: BJE6-106 inhibits PKCδ, leading to the activation of the MKK4-JNK-H2AX pathway and subsequent caspase-dependent apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of BJE6-106.

Cell Viability and Growth Inhibition Assays

-

Objective: To determine the effect of BJE6-106 on the proliferation and survival of cancer cells.

-

Methodology:

-

Cells (e.g., melanoma cell lines with NRAS mutations) are seeded in 96-well plates and allowed to adhere overnight.[3]

-

The following day, cells are treated with various concentrations of BJE6-106 (e.g., 0.2 µM, 0.5 µM) or vehicle control (DMSO).[2][3]

-

Cell viability is assessed at different time points (e.g., 24, 48, 72 hours) using a colorimetric assay such as the WST-1 or MTT assay, which measures mitochondrial reductase activity.[3]

-

Absorbance is read using a microplate reader, and the percentage of viable cells is calculated relative to the vehicle-treated control.

-

Caspase Activity Assay

-

Objective: To quantify the induction of caspase-dependent apoptosis by BJE6-106.

-

Methodology:

-

Cells are treated with BJE6-106 or vehicle control for specified durations (e.g., 6, 12, 24 hours).[3]

-

Caspase-3/7 activity is measured using a luminogenic substrate (e.g., Caspase-Glo® 3/7 Assay).[3]

-

The substrate is cleaved by active caspases, generating a luminescent signal that is proportional to caspase activity.

-

Luminescence is measured using a luminometer.

-

Immunoblotting for Signaling Pathway Analysis

-

Objective: To detect the phosphorylation and activation of key proteins in the signaling pathway downstream of PKCδ.

-

Methodology:

-

Cells are treated with BJE6-106 (e.g., 1 µM) or a negative control compound for various time points.[3]

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of MKK4, JNK, and H2AX, as well as antibodies for the total protein levels as loading controls.[3]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Diagram 2: Experimental Workflow for Immunoblotting

Caption: Workflow for analyzing protein phosphorylation changes in response to BJE6-106 treatment.

Conclusion

BJE6-106 is a highly potent and selective inhibitor of PKCδ that induces caspase-dependent apoptosis in cancer cells, particularly those with NRAS mutations.[2][3] Its mechanism of action is well-defined, involving the activation of the MKK4-JNK-H2AX stress-responsive pathway.[1][2][3] The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of BJE6-106 and to design future studies. The high selectivity of BJE6-106 for PKCδ makes it a promising candidate for targeted cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. PROTEIN KINASE C δ IS A THERAPEUTIC TARGET IN MALIGNANT MELANOMA WITH NRAS MUTATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein kinase C-delta inactivation inhibits the proliferation and survival of cancer stem cells in culture and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into BJE6-106: A Third-Generation PKCδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BJE6-106 is a potent and selective third-generation inhibitor of Protein Kinase C delta (PKCδ), a key enzyme implicated in various cellular processes, including apoptosis, cell proliferation, and differentiation.[1][2] Dysregulation of PKCδ signaling has been linked to the pathogenesis of several diseases, most notably cancer. This technical guide provides an in-depth overview of BJE6-106, summarizing its biochemical activity, mechanism of action, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting PKCδ.

Biochemical and Cellular Activity of BJE6-106

BJE6-106 demonstrates high potency and selectivity for PKCδ. Its inhibitory activity has been quantified through various in vitro assays, and its effects on cancer cell lines, particularly those with NRAS mutations, have been extensively studied.

Quantitative Data Summary

The following tables summarize the key quantitative data for BJE6-106.

| Parameter | Value | Notes |

| IC50 (PKCδ) | <0.05 µM | In vitro kinase assay.[3] |

| IC50 (PKCα) | 50 µM | Demonstrates ~1000-fold selectivity for PKCδ over PKCα.[2][3] |

| Inhibitory activity of BJE6-106 against PKC isoforms. |

| Cell Line | Mutation Status | Effect of BJE6-106 (0.5 µM) |

| SBcl2 | NRAS Q61R | Significant inhibition of cell survival.[3] |

| FM6 | NRAS Q61R | Significant inhibition of cell survival.[3] |

| SKMEL2 | NRAS Q61R | Significant inhibition of cell survival.[3] |

| WM1366 | NRAS Q61R | Significant inhibition of cell survival.[3] |

| WM1361A | NRAS Q61R | Significant inhibition of cell survival.[3] |

| WM852 | NRAS Q61R | Significant inhibition of cell survival.[3] |

| Effect of BJE6-106 on the viability of human melanoma cell lines with NRAS mutations. |

| Assay | Cell Line | Treatment | Fold Increase in Activity (vs. Vehicle) |

| Caspase 3/7 Activity | SBcl2 | BJE6-106 (0.2 µM, 24h) | ~10-fold[3] |

| Caspase 3/7 Activity | SBcl2 | BJE6-106 (0.5 µM, 24h) | ~12.5-fold[3][4] |

| Caspase 3/7 Activity | SBcl2 | Rottlerin (5 µM, 24h) | ~5-fold[3][4] |

| Induction of apoptosis by BJE6-106 in SBcl2 melanoma cells. |

Mechanism of Action: Induction of Caspase-Dependent Apoptosis

BJE6-106 exerts its anti-tumor effects by inducing caspase-dependent apoptosis.[1][2] Inhibition of PKCδ by BJE6-106 triggers a signaling cascade that culminates in the activation of effector caspases 3 and 7, leading to programmed cell death.[3][4] This process is mediated through the activation of the stress-responsive MKK4-JNK-H2AX pathway.[1][2]

Signaling Pathway Diagram

Caption: BJE6-106 induced apoptosis signaling pathway.

Preclinical Pharmacokinetics

Preclinical evaluation of BJE6-106 revealed challenges for in vivo applications. The compound's hydrophobicity and rapid metabolism make it unsuitable for testing in tumor xenograft models using conventional administration routes. Continuous infusion would be required to maintain a pharmacodynamically active concentration. Further formulation and delivery strategies may be necessary to optimize its pharmacokinetic profile for in vivo efficacy studies.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize BJE6-106.

MTS Cell Viability Assay

This assay is used to assess the effect of BJE6-106 on the metabolic activity of cell lines, which is an indicator of cell viability.

Materials:

-

Human melanoma cell lines (e.g., SBcl2, FM6, SKMEL2, WM1366, WM1361A, WM852)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

BJE6-106 stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of BJE6-106 in complete growth medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the BJE6-106 dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment with BJE6-106.

Materials:

-

Human melanoma cell line (e.g., SBcl2)

-

Complete growth medium

-

6-well plates

-

BJE6-106 stock solution (in DMSO)

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Treat cells in a culture flask with BJE6-106 at the desired concentrations or with a vehicle control for a specified duration (e.g., 12, 24, or 48 hours).

-

After treatment, harvest the cells by trypsinization and perform a cell count.

-

Seed a known number of cells (e.g., 500-1000 cells) into 6-well plates containing fresh, drug-free complete growth medium.

-

Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form.

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with a methanol/acetic acid solution (3:1) for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

Caspase 3/7 Activity Assay

This assay quantifies the activity of effector caspases 3 and 7, key mediators of apoptosis.

Materials:

-

Human melanoma cell line (e.g., SBcl2)

-

White-walled 96-well plates

-

BJE6-106 stock solution (in DMSO)

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight.

-

Treat the cells with BJE6-106 at the desired concentrations or with a vehicle control.

-

Incubate for the desired time points (e.g., 6, 12, 24 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Express the results as fold change in caspase activity relative to the vehicle-treated control.

Experimental Workflow Diagrams

MTS Assay Workflow

Caption: Workflow for the MTS cell viability assay.

Clonogenic Assay Workflow

Caption: Workflow for the clonogenic survival assay.

Conclusion

BJE6-106 is a valuable research tool for investigating the role of PKCδ in various biological and pathological processes. Its high potency and selectivity make it a superior probe compared to less specific, first- and second-generation PKC inhibitors. The data presented in this technical guide highlight its potential as a therapeutic agent, particularly in cancers harboring NRAS mutations. Further research focusing on formulation and delivery strategies to overcome its pharmacokinetic limitations will be crucial for translating its promising in vitro activity into in vivo efficacy.

References

Core Concept: Selective PKCδ Inhibition

An In-depth Technical Guide to the Tumor-Specific Effects of BJE6-106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical data on BJE6-106, a potent and selective third-generation Protein Kinase C delta (PKCδ) inhibitor. The information presented herein focuses on its tumor-specific cytotoxic effects, mechanism of action, and the experimental basis for its potential as a therapeutic agent in specific cancer subtypes.

BJE6-106 is a small molecule inhibitor designed to selectively target PKCδ, an isozyme of the Protein Kinase C family.[1][2] While broad-spectrum PKC inhibitors often exhibit significant toxicity due to the essential physiological roles of other PKC isozymes, BJE6-106 was developed for its high selectivity for PKCδ over classical PKC isozymes like PKCα, thereby minimizing potential off-target effects and damage to normal cells.[3][4] This targeted approach is crucial for its tumor-specific action.

Quantitative Data Summary

The following tables summarize the key quantitative metrics of BJE6-106's potency, selectivity, and efficacy from in vitro studies.

Table 1: Inhibitor Potency and Selectivity [3][4]

| Compound | Generation | PKCδ IC50 | PKCα IC50 | PKCδ/PKCα Selectivity | "Ras-specific" Cytotoxicity |

| Rottlerin | 1st | 3–5 µM | 75 µM | 28-fold | 3–5 µM |

| KAM1 | 2nd | 3 µM | 157 µM | 56-fold | 3 µM |

| BJE6-106 (B106) | 3rd | <0.05 µM | 50 µM | 1000-fold | 0.5 µM |

| BJE6-154 (B154) | 3rd | >40 µM | >100 µM | - | None |

Table 2: In Vitro Efficacy in NRAS-Mutant Melanoma Cell Lines [1][3][4]

| Cell Line | NRAS Mutation | Treatment | Concentration | Time (hr) | Effect |

| Multiple NRAS-mutant lines | Q61 mutations | BJE6-106 | 0.2 µM, 0.5 µM | 24-72 | Suppression of cell survival |

| SBcl2 | Q61K (Homozygous) | BJE6-106 | 0.2 µM, 0.5 µM | 6-24 | Triggers caspase-dependent apoptosis |

| SBcl2 | Q61K (Homozygous) | BJE6-106 | 0.2 µM | 24 | ~10-fold increase in Caspase 3/7 activity |

| SBcl2 | Q61K (Homozygous) | BJE6-106 | 0.5 µM | 24 | ~12.5-fold increase in Caspase 3/7 activity |

| SBcl2 | Q61K (Homozygous) | Rottlerin | 5 µM | 24 | ~5-fold increase in Caspase 3/7 activity |

| SBcl2 | Q61K (Homozygous) | BJE6-106 | 0.5 µM | 2-10 | Activation of MKK4-JNK-H2AX pathway |

| Primary Human Melanocytes | Wild-type | BJE6-106 | 0.5 µM, 1.0 µM | - | No statistically-significant effect on proliferation |

Mechanism of Action: Induction of Caspase-Dependent Apoptosis

BJE6-106 exerts its anti-tumor effects by inducing programmed cell death, or apoptosis, in a caspase-dependent manner.[1][2] Specifically, the inhibition of PKCδ by BJE6-106 activates a downstream signaling cascade involving Mitogen-Activated Protein Kinase Kinase 4 (MKK4) and c-Jun N-terminal Kinase (JNK).[1][3] This activation leads to the phosphorylation of the histone variant H2AX, a marker of DNA damage response and a trigger for apoptosis.[4] The culmination of this pathway is the activation of effector caspases, such as Caspase 3 and 7, which are key executioners of apoptosis.[3][4]

Signaling Pathway Diagram

Caption: BJE6-106 induced apoptotic signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of BJE6-106.

Cell Viability and Proliferation Assays

-

Objective: To determine the effect of BJE6-106 on the survival and growth of cancer cells and normal cells.

-

Cell Lines: A panel of human melanoma cell lines with confirmed NRAS Q61 mutations (e.g., SBcl2, FM6, SKMEL2, WM1366, WM1361A, WM852) and primary human melanocytes were used.[3][4]

-

Treatment: Cells were seeded in multi-well plates and treated with varying concentrations of BJE6-106 (0.2 µM and 0.5 µM), rottlerin (2 µM and 5 µM as a positive control), BJE6-154 (2 µM as a negative control), or vehicle (DMSO).[3][4]

-

Incubation: Cells were incubated for 24, 48, and 72 hours.[3][4]

-

Quantification: The number of viable cells was quantified at each time point using standard methods such as the MTT assay or direct cell counting.

-

Experimental Workflow:

Caption: Workflow for cell viability and proliferation assays.

Caspase 3/7 Activity Assay

-

Objective: To quantify the induction of apoptosis by measuring the activity of effector caspases.

-

Cell Line: SBcl2 melanoma cells were primarily used for this assay.[3][4]

-

Treatment: Cells were treated with BJE6-106 (0.2 µM and 0.5 µM), rottlerin (5 µM), or vehicle (DMSO).[3][4]

-

Detection: Caspase 3/7 activity was measured using a luminogenic substrate that, when cleaved by active caspases, produces a luminescent signal. The signal intensity is proportional to the amount of caspase activity.

-

Experimental Workflow:

Caption: Workflow for Caspase 3/7 activity assay.

Western Blot Analysis for Signaling Pathway Components

-

Objective: To detect the activation of proteins in the MKK4-JNK-H2AX signaling pathway.

-

Cell Lines: SBcl2 and WM1366 melanoma cells.[4]

-

Treatment: Cells were treated with 0.5 µM BJE6-106 for various time points (e.g., 2, 4, 6, 8, 10 hours) to observe the temporal activation of pathway components.[1]

-

Protein Extraction and Separation: Whole-cell lysates were prepared, and proteins were separated by size using SDS-PAGE.

-

Immunoblotting: Separated proteins were transferred to a membrane and probed with primary antibodies specific for the phosphorylated (active) forms of MKK4, JNK, and H2AX. Corresponding total protein levels were also assessed as loading controls.

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate were used for detection.

Tumor-Specific Effect

A critical aspect of BJE6-106's therapeutic potential is its selectivity for tumor cells over normal cells. This is primarily attributed to its high selectivity for PKCδ.[3] Experiments have shown that while BJE6-106 effectively inhibits the proliferation of NRAS-mutant melanoma cells, it does not produce statistically significant effects on the proliferation of primary human melanocytes at similar concentrations.[3][4] This suggests a favorable therapeutic window, where the drug can target cancer cells while sparing their normal counterparts.

Logical Relationship Diagram

Caption: Logical framework for the tumor-specificity of BJE6-106.

Conclusion and Future Directions

BJE6-106 is a highly potent and selective PKCδ inhibitor that demonstrates significant anti-tumor activity in preclinical models of NRAS-mutant melanoma.[1] Its mechanism of action, involving the induction of caspase-dependent apoptosis via the MKK4-JNK-H2AX pathway, is well-defined. The demonstrated selectivity for cancer cells over normal melanocytes underscores its potential as a targeted therapeutic agent.[3][4] Further in vivo studies are necessary to validate these findings and to evaluate the pharmacokinetic and pharmacodynamic properties of BJE6-106 in a whole-animal context.[1] The promising preclinical data warrant further investigation into its clinical utility for patients with NRAS-mutant melanomas and potentially other cancers with similar molecular vulnerabilities.

References

The Role of BJE6-106 in the MKK4-JNK-H2AX Signaling Cascade: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective PKCδ inhibitor, BJE6-106, and its pivotal role in activating the MKK4-JNK-H2AX signaling pathway, ultimately leading to caspase-dependent apoptosis. This document consolidates key quantitative data, details experimental methodologies, and visualizes the involved molecular interactions to support further research and drug development efforts in oncology, particularly for melanomas with NRAS mutations.

Introduction: The MKK4-JNK-H2AX Pathway and the Emergence of BJE6-106

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cellular processes, including proliferation, differentiation, and apoptosis. Within this network, the c-Jun N-terminal Kinase (JNK) pathway plays a significant role in response to cellular stress. A key activator of JNK is the MAP Kinase Kinase 4 (MKK4).[1][2] Upon activation, JNK phosphorylates a variety of downstream targets, including the histone variant H2AX.[3] Phosphorylation of H2AX at serine 139, forming γH2AX, is a critical early event in the DNA damage response, signaling the presence of DNA double-strand breaks and recruiting DNA repair machinery.[4][5][6]

BJE6-106 has emerged as a potent and highly selective third-generation inhibitor of Protein Kinase C delta (PKCδ).[7][8] Research has demonstrated that inhibition of PKCδ by BJE6-106 triggers a signaling cascade that activates the MKK4-JNK-H2AX pathway, leading to programmed cell death in specific cancer cell types.[7][9] This makes BJE6-106 a compound of significant interest for targeted cancer therapy.

Quantitative Analysis of BJE6-106 Activity

The efficacy and selectivity of BJE6-106 have been characterized through various in vitro studies. The following tables summarize the key quantitative data, providing a comparative perspective on its potency and effects.

Table 1: In Vitro Inhibitory Activity of PKCδ Inhibitors [9][10]

| Compound | Generation | PKCδ IC50 | PKCα IC50 | PKCδ/PKCα Selectivity | "Ras-specific" Cytotoxicity |

| Rottlerin | 1st | 3–5 μM | 75 μM | 28-fold | 3–5 μM |

| KAM1 | 2nd | 3 μM | 157 μM | 56-fold | 3 μM |

| BJE6-106 (B106) | 3rd | <0.05 μM | 50 μM | 1000-fold | 0.5 μM |

| BJE6-154 (B154) | 3rd | >40 μM | >100 μM | None | None |

Table 2: Cellular Effects of BJE6-106 in NRAS-Mutant Melanoma Cell Lines [7][8]

| Cell Line | Treatment | Concentration | Duration | Effect |

| SBcl2 | BJE6-106 | 0.2 μM, 0.5 μM | 24-72 hours | Suppression of cell survival |

| SBcl2 | BJE6-106 | 0.2 μM, 0.5 μM | 6-24 hours | Induction of caspase-3/7 activity (10-12.5-fold increase) |

| SBcl2 | BJE6-106 | 0.5 μM | 2-10 hours | Increased phosphorylation of MKK4, JNK, and H2AX |

| WM1366 | BJE6-106 | Not specified | Not specified | Induction of MKK4, JNK, and H2AX phosphorylation |

Signaling Pathway and Experimental Workflow Visualization

To elucidate the mechanism of action of BJE6-106, the following diagrams illustrate the signaling cascade and a typical experimental workflow for its investigation.

Caption: BJE6-106 inhibits PKCδ, initiating the MKK4-JNK-H2AX signaling cascade leading to apoptosis.

Caption: Workflow for analyzing the effects of BJE6-106 on the MKK4-JNK-H2AX pathway in melanoma cells.

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the role of BJE6-106 in the MKK4-JNK-H2AX pathway.

Cell Culture and Treatment

-

Cell Lines: Human melanoma cell lines with NRAS mutations (e.g., SBcl2, WM1366) are commonly used.[9]

-

Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: BJE6-106 is dissolved in DMSO to create a stock solution. For experiments, cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing BJE6-106 at the desired concentrations (e.g., 0.2 μM, 0.5 μM) or vehicle (DMSO) as a control.[10] Cells are incubated for the specified durations (e.g., 2, 4, 6, 8, 10, 24, 48, 72 hours) depending on the assay.[7][10]

Immunoblot Analysis

-

Protein Lysate Preparation: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. The lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected. Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of MKK4, JNK, and H2AX. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caspase-3/7 Activity Assay

-

Assay Principle: Caspase-3 and -7 are key effector caspases in the apoptotic pathway. Their activity can be measured using a luminogenic substrate containing the DEVD sequence, which is cleaved by active caspase-3/7 to produce a luminescent signal.

-

Procedure: Cells are seeded in a 96-well plate and treated with BJE6-106 or vehicle. At the end of the incubation period, a caspase-3/7 assay reagent is added to each well. The plate is incubated at room temperature, and the luminescence, which is proportional to caspase-3/7 activity, is measured using a plate reader.[9][10]

Conclusion

BJE6-106 is a highly potent and selective PKCδ inhibitor that effectively induces caspase-dependent apoptosis in NRAS-mutant melanoma cells through the activation of the MKK4-JNK-H2AX signaling pathway. The quantitative data and experimental evidence presented in this guide underscore the therapeutic potential of targeting PKCδ with compounds like BJE6-106. The detailed protocols and pathway visualizations provided herein serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of this pathway and develop novel cancer therapeutics. Further in vivo studies are warranted to validate these promising preclinical findings.[7]

References

- 1. First-in-class MKK4 inhibitors enhance liver regeneration and prevent liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. H2AX is a target of the JNK signaling pathway that is required for apoptotic DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. H2AX phosphorylation screen of cells from radiosensitive cancer patients reveals a novel DNA double-strand break repair cellular phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytometric analysis of DNA damage: phosphorylation of histone H2AX as a marker of DNA double-strand breaks (DSBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PROTEIN KINASE C δ IS A THERAPEUTIC TARGET IN MALIGNANT MELANOMA WITH NRAS MUTATION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Investigating BJE6-106: A Novel Approach for NRAS Mutant Melanoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cutaneous melanoma, a highly aggressive form of skin cancer, presents a significant therapeutic challenge, particularly in patients harboring NRAS mutations.[1][2] Constituting approximately 20% of melanomas, NRAS mutations are associated with a poorer prognosis and have historically lacked effective targeted therapies.[2][3][4][5] Unlike BRAF-mutant melanomas, for which targeted inhibitors have shown considerable success, direct inhibition of mutant NRAS has proven difficult.[2][3] This has spurred research into alternative strategies that target downstream signaling pathways critical for the survival and proliferation of NRAS-driven melanoma cells. One such promising avenue is the inhibition of Protein Kinase C delta (PKCδ), a novel therapeutic target in this patient population. This technical guide focuses on BJE6-106, a potent and selective PKCδ inhibitor, and its preclinical investigation in NRAS mutant melanoma.

BJE6-106: A Selective PKCδ Inhibitor

BJE6-106 is a third-generation small molecule inhibitor of PKCδ, designed as a chimeric hybrid of two natural PKCδ inhibitors, staurosporine and rottlerin.[6][7] This novel compound demonstrates high potency and selectivity for PKCδ, with an IC50 of less than 0.05 μM.[6][8][9] Notably, it exhibits a 1000-fold greater selectivity for PKCδ over the classical PKC isozyme PKCα, a crucial feature for minimizing off-target effects and potential toxicity.[6][9]

Quantitative Data Summary

The preclinical efficacy of BJE6-106 has been evaluated in various NRAS mutant melanoma cell lines. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Potency of BJE6-106

| Compound | Target | IC50 | Selectivity | Reference |

| BJE6-106 | PKCδ | < 0.05 μM | 1000-fold over PKCα | [6][9] |

Table 2: Effects of BJE6-106 on Cell Viability in NRAS Mutant Melanoma Cell Lines

| Cell Line | NRAS Mutation | Treatment | Concentration | Time Points (hours) | Effect | Reference |

| SBcl2 | Q61R | BJE6-106 | 0.2 μM, 0.5 μM | 24, 48, 72 | Suppressed cell survival | [6][8] |

| FM6 | Q61R | BJE6-106 | 0.2 μM, 0.5 μM | 24, 48, 72 | Suppressed cell survival | [9] |

| SKMEL2 | Q61R | BJE6-106 | 0.2 μM, 0.5 μM | 24, 48, 72 | Suppressed cell survival | [9] |

| WM1366 | Q61L | BJE6-106 | 0.2 μM, 0.5 μM | 24, 48, 72 | Suppressed cell survival | [9] |

| WM1361A | Q61K | BJE6-106 | 0.2 μM, 0.5 μM | 24, 48, 72 | Suppressed cell survival | [9] |

| WM852 | Q61K | BJE6-106 | 0.2 μM, 0.5 μM | 24, 48, 72 | Suppressed cell survival | [9] |

Table 3: Induction of Apoptosis by BJE6-106

| Cell Line | Treatment | Concentration | Time Points (hours) | Apoptotic Marker | Effect | Reference |

| SBcl2 | BJE6-106 | 0.2 μM, 0.5 μM | 6, 24 | Caspase 3/7 activity | Increased activity | [8] |

Signaling Pathway of BJE6-106 in NRAS Mutant Melanoma

BJE6-106 exerts its cytotoxic effects in NRAS mutant melanoma cells through the activation of a specific stress-responsive signaling pathway. Inhibition of PKCδ by BJE6-106 leads to the activation of the MKK4-JNK-H2AX pathway, ultimately culminating in caspase-dependent apoptosis.[6][7][8][9][10]

Caption: BJE6-106 inhibits PKCδ, leading to the activation of the MKK4-JNK-H2AX pathway and apoptosis.

Experimental Protocols

This section details the key experimental methodologies employed in the investigation of BJE6-106.

Cell Culture

-

Cell Lines: A panel of human melanoma cell lines with known NRAS mutations (e.g., SBcl2, FM6, SKMEL2, WM1366, WM1361A, WM852) were utilized.[9]

-

Culture Conditions: Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

A typical experimental workflow for assessing the effect of BJE6-106 on cell viability is outlined below.

Caption: Workflow for assessing the impact of BJE6-106 on the viability of NRAS mutant melanoma cells.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The following day, cells were treated with various concentrations of BJE6-106 (e.g., 0.2 μM and 0.5 μM) or a vehicle control (DMSO).[9]

-

Cell viability was assessed at multiple time points (e.g., 24, 48, and 72 hours) using a commercially available assay, such as the MTS or CellTiter-Glo® Luminescent Cell Viability Assay.[9]

-

Absorbance or luminescence was measured using a plate reader to determine the number of viable cells.

-

Apoptosis Assay

-

Method: Caspase-Glo® 3/7 Assay was used to measure caspase activity, a hallmark of apoptosis.

-

Procedure:

-

NRAS mutant melanoma cells were treated with BJE6-106 or a vehicle control for specified durations (e.g., 6 and 24 hours).[8]

-

The Caspase-Glo® 3/7 reagent was added to each well, and the plate was incubated at room temperature.

-

Luminescence, which is proportional to caspase activity, was measured using a luminometer.

-

Western Blot Analysis

-

Purpose: To detect the phosphorylation and expression levels of proteins in the MKK4-JNK-H2AX signaling pathway.

-

Procedure:

-

Cells were treated with BJE6-106 for various time points.

-

Cell lysates were prepared, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were incubated with primary antibodies specific for total and phosphorylated forms of MKK4, JNK, and H2AX.

-

Following incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence detection system.

-

Conclusion and Future Directions

The preclinical data for BJE6-106 strongly suggest that targeting PKCδ is a viable therapeutic strategy for NRAS mutant melanoma. The compound demonstrates potent and selective inhibition of PKCδ, leading to decreased cell viability and induction of apoptosis in a panel of NRAS mutant melanoma cell lines. The elucidation of the MKK4-JNK-H2AX signaling pathway as the mechanism of action provides a clear biological rationale for its anti-tumor activity.

While these in vitro findings are promising, further investigation is warranted. Future studies should focus on in vivo efficacy and toxicity of BJE6-106 in animal models of NRAS mutant melanoma. Additionally, exploring the potential of BJE6-106 in combination with other targeted agents or immunotherapies could reveal synergistic effects and provide more durable clinical responses for this challenging patient population. The development of BJE6-106 and other selective PKCδ inhibitors represents a significant step forward in providing a much-needed targeted therapy for NRAS-driven melanoma.

References

- 1. orbilu.uni.lu [orbilu.uni.lu]

- 2. Novel insights into the pathogenesis and treatment of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination of pan-RAF and MEK inhibitors in NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combination of pan-RAF and MEK inhibitors in NRAS mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of NRAS-mutated advanced or metastatic melanoma: rationale, current trials and evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protein kinase Cδ is a therapeutic target in malignant melanoma with NRAS mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. PROTEIN KINASE C δ IS A THERAPEUTIC TARGET IN MALIGNANT MELANOMA WITH NRAS MUTATION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

The Selective PKCδ Inhibitor BJE6-106: A Targeted Approach for KRAS-Mutant Cancer Cell Lines

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oncogenic mutations in the KRAS gene are prevalent in a significant portion of human cancers, yet direct therapeutic targeting of mutant KRAS proteins has proven to be a formidable challenge. This has spurred research into alternative strategies, including the targeting of downstream signaling pathways that are essential for the survival of KRAS-mutant cancer cells. One such promising target is Protein Kinase C delta (PKCδ), a serine/threonine kinase that has been shown to be a critical survival factor in cancers with aberrant RAS signaling. This technical guide details the impact of BJE6-106, a potent and selective third-generation PKCδ inhibitor, on cancer cell lines harboring KRAS mutations. We provide a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction to BJE6-106

BJE6-106 is a novel small-molecule inhibitor of PKCδ, designed as a chimeric hybrid of two naturally occurring PKCδ inhibitors, staurosporine and rottlerin. This design strategy aimed to enhance potency and isozyme selectivity.[1] BJE6-106 exhibits high selectivity for PKCδ over classical PKC isozymes, a crucial feature for minimizing off-target toxicity.[1] Previous studies have established the sensitivity of cancer cell lines with KRAS mutations to apoptosis induced by the inhibition of PKCδ.[1]

Quantitative Data: Efficacy of BJE6-106

The inhibitory activity of BJE6-106 against its target kinase and its effect on the viability of cancer cell lines are summarized below.

Table 1: In Vitro Kinase Inhibitory Activity of BJE6-106 [1]

| Target | IC50 (µM) |

| PKCδ | <0.05 |

| PKCα | >50 |

Table 2: Growth Inhibition of KRAS-Mutant Pancreatic Cancer Spheroids by BJE6-106

| Cell Line | KRAS Mutation | Treatment | Inhibition of Spheroid Growth |

| MiaPaCa2 | G12C | BJE6-106 (0.5-1.0 µM) | >97% |

| Panc1 | G12D | BJE6-106 (0.5-1.0 µM) | >99% |

Mechanism of Action: Induction of Caspase-Dependent Apoptosis

BJE6-106 exerts its anti-cancer effects by inducing caspase-dependent apoptosis in KRAS-mutant cancer cells. This process is mediated through the activation of a specific stress-responsive signaling pathway.

Signaling Pathway

Inhibition of PKCδ by BJE6-106 leads to the activation of the MKK4-JNK-H2AX signaling cascade.[1] This pathway is a key mediator of cellular stress responses and, in this context, triggers programmed cell death.

Caption: BJE6-106 induced signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of BJE6-106 on KRAS-mutant cancer cell lines.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

KRAS-mutant cancer cell lines (e.g., MiaPaCa2, Panc1)

-

Complete culture medium

-

BJE6-106 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of BJE6-106 in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of BJE6-106. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control and plot dose-response curves to determine the IC50 value.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

-

KRAS-mutant cancer cell lines

-

Complete culture medium

-

BJE6-106

-

Lysis buffer

-

Caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

96-well plates

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Seed cells in a 96-well plate and treat with BJE6-106 as described for the cell viability assay.

-

After the treatment period, lyse the cells using the provided lysis buffer.

-

Add the caspase-3/7 substrate to each well.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) using a microplate reader.

-

The increase in signal is proportional to the caspase-3/7 activity.

Analysis of Apoptosis by Flow Cytometry (Sub-G1 Analysis)

This method quantifies the percentage of apoptotic cells by measuring the fraction of cells with hypodiploid DNA content (sub-G1 peak).

Materials:

-

KRAS-mutant cancer cell lines

-

Complete culture medium

-

BJE6-106

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with BJE6-106 for the desired duration.

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples using a flow cytometer. The sub-G1 peak, representing apoptotic cells with fragmented DNA, will appear to the left of the G1 peak.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins in the MKK4-JNK-H2AX pathway.

Materials:

-

KRAS-mutant cancer cell lines

-

Complete culture medium

-

BJE6-106

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-MKK4, anti-phospho-JNK, anti-phospho-H2AX, and total protein controls)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat cells with BJE6-106 for various time points.

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for evaluating the effect of BJE6-106 and the logical relationship of its mechanism of action.

Caption: General experimental workflow.

Caption: Mechanism of BJE6-106 action.

Conclusion

BJE6-106 is a promising selective inhibitor of PKCδ with demonstrated efficacy against cancer cells harboring KRAS mutations. Its ability to induce caspase-dependent apoptosis through the MKK4-JNK-H2AX signaling pathway provides a clear mechanism of action. The data and protocols presented in this guide offer a solid foundation for further preclinical and clinical investigation of BJE6-106 as a targeted therapy for KRAS-driven cancers. Further studies are warranted to establish its in vivo efficacy and safety profile in relevant animal models.

References

The Molecular Target of BJE6-106: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target of BJE6-106, a potent and selective third-generation inhibitor. The document details its mechanism of action, the signaling pathways it modulates, and quantitative data from key experiments. Detailed experimental protocols are provided to enable replication and further investigation.

Core Finding: BJE6-106 Targets Protein Kinase C Delta (PKCδ)

BJE6-106 has been identified as a highly potent and selective inhibitor of Protein Kinase C delta (PKCδ). This novel inhibitor demonstrates significant promise in therapeutic applications, particularly in cancers with specific genetic mutations.

Quantitative Analysis of BJE6-106 Activity

The inhibitory activity and selectivity of BJE6-106 have been characterized through in vitro kinase assays and cellular assays. The data highlights its potency against PKCδ and its selectivity over other PKC isoforms, such as PKCα.

| Parameter | Value | Assay Type | Reference |

| IC50 for PKCδ | < 0.05 µM | In vitro kinase assay | |

| IC50 for PKCα | 50 µM | In vitro kinase assay | |

| Selectivity (PKCα/PKCδ) | ~1000-fold | In vitro kinase assay | |

| Effective Concentration (Cell Survival Inhibition) | 0.2 - 0.5 µM | Cellular Assay (Melanoma cell lines) | |

| Effective Concentration (Apoptosis Induction) | 0.2 - 0.5 µM | Cellular Assay (Melanoma cell lines) |

Table 1: Quantitative inhibitory activity of BJE6-106.

Mechanism of Action and Signaling Pathway

BJE6-106 exerts its cytotoxic effects in cancer cells, particularly those with NRAS mutations, by inducing caspase-dependent apoptosis. Inhibition of PKCδ by BJE6-106 triggers a stress-responsive signaling cascade involving the activation of the MKK4-JNK-H2AX pathway.

BJE6-106 Induced Signaling Pathway

Caption: BJE6-106 inhibits PKCδ, leading to the activation of the MKK4-JNK-H2AX signaling cascade and subsequent caspase-dependent apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of BJE6-106.

In Vitro Kinase Assay for IC50 Determination

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of BJE6-106 against PKCδ.

Caption: Workflow for determining the in vitro kinase inhibitory activity of BJE6-106.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant PKCδ is diluted in a kinase buffer. A suitable substrate, such as myelin basic protein, is prepared in the same buffer.

-

Compound Preparation: BJE6-106 is serially diluted to a range of concentrations.

-

Reaction Initiation: The kinase reaction is initiated by adding a mixture of [γ-32P]ATP and non-radiolabeled ATP to a solution containing the PKCδ enzyme, substrate, and varying concentrations of BJE6-106.

-

Incubation: The reaction mixture is incubated for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

-

Detection: An aliquot of the reaction mixture is spotted onto phosphocellulose paper, which is then washed to remove unincorporated [γ-32P]ATP.

-

Quantification: The amount of 32P incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each BJE6-106 concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTS Assay)

This protocol outlines the procedure for assessing the effect of BJE6-106 on the viability of melanoma cell lines.

Methodology:

-

Cell Seeding: Melanoma cell lines (e.g., SBcl2, FM6, SKMEL2) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of BJE6-106 (e.g., 0.2 µM, 0.5 µM) or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for different time points (e.g., 24, 48, and 72 hours).

-

MTS Reagent Addition: Following incubation, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.

-

Incubation: The plates are incubated for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Analysis (Caspase 3/7 Activity Assay)

This protocol details the measurement of caspase 3 and 7 activity as an indicator of apoptosis induction by BJE6-106.

Methodology:

-

Cell Treatment: Cells (e.g., SBcl2) are seeded in 96-well plates and treated with BJE6-106 (e.g., 0.2 µM, 0.5 µM) for various durations (e.g., 6-24 hours).

-

Reagent Addition: A luminogenic substrate for caspase 3 and 7 is added to each well.

-

Incubation: The plate is incubated at room temperature to allow for caspase-mediated cleavage of the substrate.

-

Luminescence Measurement: The luminescence, which is proportional to the amount of caspase 3/7 activity, is measured using a luminometer.

-

Data Analysis: The fold increase in caspase 3/7 activity is calculated relative to the vehicle-treated control.

Immunoblotting for Signaling Pathway Analysis

This protocol is for the detection of protein phosphorylation and expression levels in the MKK4-JNK-H2AX pathway following treatment with BJE6-106.

Methodology:

-

Cell Lysis: SBcl2 cells are treated with BJE6-106 (e.g., 0.5 µM) for different time points (e.g., 2-10 hours). The cells are then lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-MKK4, phospho-JNK, phospho-H2AX, and total protein controls).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The band intensities are quantified to determine the relative changes in protein phosphorylation and expression.

Preliminary Studies on the Therapeutic Potential of BJE6-106: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary research on BJE6-106 (also known as B106), a third-generation, potent, and selective inhibitor of Protein Kinase C delta (PKCδ). The following sections detail its mechanism of action, quantitative efficacy in preclinical models, and the experimental protocols used to ascertain its therapeutic potential, particularly in oncology.

Core Compound Characteristics

BJE6-106 is a small molecule inhibitor designed for high selectivity and potency against PKCδ, an enzyme implicated in the survival of cancer cells with specific genetic mutations, such as NRAS-mutant melanoma.[1][2] Unlike broad (pan) PKC inhibitors which can be toxic by affecting essential PKC isozymes, BJE6-106 was developed for its targeted selectivity, aiming to minimize off-target effects and damage to normal cells.[1][3]

Quantitative Data Summary

The efficacy of BJE6-106 has been quantified through various in vitro assays, demonstrating its potency, selectivity, and cytotoxic effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC50 | Selectivity vs. PKCα | Reference |

| BJE6-106 (B106) | PKCδ | < 0.05 µM | ~1000-fold | [1][3] |

| BJE6-154 (Control) | PKCδ | > 40 µM | - | [1][3] |

| Rottlerin | PKCδ | ~3 µM | - | [4] |

Table 2: Cellular Activity in NRAS-Mutant Melanoma Cell Lines

| Cell Line | Assay | Treatment | Duration | Result | Reference |

| SBcl2 | Cell Survival | 0.2 µM & 0.5 µM BJE6-106 | 24-72 hours | Suppression of cell survival | [2][5] |

| Multiple NRAS-mutant lines | Cell Growth | BJE6-106 | - | Growth suppression | [1] |

| SBcl2 | Apoptosis Induction | 0.2 µM & 0.5 µM BJE6-106 | 6-24 hours | Triggers caspase-dependent apoptosis | [2][5] |

| SBcl2 | Caspase Activity | 0.2 µM BJE6-106 | 24 hours | 10-fold increase in Caspase 3/7 activity | [1] |

| SBcl2 | Caspase Activity | 0.5 µM BJE6-106 | 24 hours | 12.5-fold increase in Caspase 3/7 activity | [1] |

Table 3: Activity Against Cancer Stem Cell (CSC)-like Phenotypes

| Cell Type | Assay | Treatment | IC50 (in culture, 48hr) | Result | Reference |

| Pancreatic CSCs (PCSC) | Growth Inhibition | BJE6-106 | ~0.5 µM | Potent inhibition of PCSC growth | [4] |

| Melanoma Spheroids (SBcl2, FN5) | Spheroid Growth | 0.5-1.0 µM BJE6-106 | - | >99.5% inhibition of spheroid formation | [4] |

| Pancreatic Spheroids (MiaPaCa2, Panc1) | Spheroid Growth | 0.5-1.0 µM BJE6-106 | - | >97% inhibition of spheroid formation | [4] |

Mechanism of Action: MKK4-JNK-H2AX Pathway Activation

BJE6-106 exerts its cytotoxic effects by inhibiting PKCδ, which subsequently activates a stress-response signaling cascade.[1] This leads to caspase-dependent apoptosis. A key pathway activated by BJE6-106 in NRAS-mutant melanoma cells is the MKK4-JNK-H2AX pathway.[2][5] Treatment with BJE6-106 leads to the phosphorylation and activation of MKK4, JNK, and the histone variant H2AX.[3][5] The activation of this pathway is crucial for the compound's apoptotic action.[1]

Caption: BJE6-106 induced apoptotic signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the preliminary therapeutic potential of BJE6-106.

In Vitro PKCδ Kinase Assay

-

Objective: To determine the IC50 of BJE6-106 against PKCδ kinase.

-

Materials: Recombinant human PKCδ, PKCα (for selectivity), ATP, substrate peptide, kinase buffer, 96-well plates, BJE6-106 stock solution (in DMSO), plate reader.

-

Procedure:

-

Prepare serial dilutions of BJE6-106 in DMSO, followed by a final dilution in kinase buffer.

-

Add 10 µL of diluted compound or vehicle (DMSO control) to wells of a 96-well plate.

-

Add 20 µL of a solution containing the PKCδ enzyme and the specific substrate peptide to each well.

-

Pre-incubate the plate at room temperature for 10 minutes to allow compound binding.

-

Initiate the kinase reaction by adding 20 µL of ATP solution to each well.

-

Incubate the reaction at 30°C for 60 minutes.

-

Terminate the reaction and measure kinase activity using a luminescence- or fluorescence-based assay that quantifies remaining ATP or phosphopeptide product.

-

Calculate the percent inhibition for each BJE6-106 concentration relative to the vehicle control.

-

Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.

-

Repeat the protocol using the PKCα isozyme to determine selectivity.

-

Cell Viability (MTS) Assay

-

Objective: To assess the effect of BJE6-106 on the metabolic activity and survival of cancer cells.

-

Materials: NRAS-mutant melanoma cell lines (e.g., SBcl2), complete culture medium, 96-well cell culture plates, BJE6-106, MTS reagent, spectrophotometer.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of BJE6-106 (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO).

-

Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

-

At each time point, add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Express the results as a percentage of the viability of vehicle-treated control cells.

-

Caspase 3/7 Activity Assay

-

Objective: To quantify the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.

-

Materials: SBcl2 cells, culture medium, white-walled 96-well plates, BJE6-106, Caspase-Glo® 3/7 Assay reagent, luminometer.

-

Procedure:

-

Plate cells in a white-walled 96-well plate and treat with BJE6-106 (e.g., 0.2 µM, 0.5 µM) or vehicle control.

-

Incubate for the desired duration (e.g., 6, 12, 24 hours).

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 reagent to each well in a 1:1 volume ratio with the culture medium.

-

Mix gently by orbital shaking for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the luminescence signal to cell number or protein concentration if necessary and express the results as fold-change over the vehicle control.

-

Caption: Experimental workflow for Caspase 3/7 activity assay.

Future Directions

The preliminary data strongly support PKCδ as a viable therapeutic target in cancers with specific mutations like NRAS.[1][2] BJE6-106 has demonstrated significant potency and a clear mechanism of action in in vitro models.[3][5] Further research is warranted to evaluate its in vivo efficacy, safety profile, pharmacokinetics, and pharmacodynamics in relevant animal models.[2] Additionally, its potential as a targeted agent in other cancer types, such as glioblastoma, has been suggested and merits further investigation.[6]

References

- 1. PROTEIN KINASE C δ IS A THERAPEUTIC TARGET IN MALIGNANT MELANOMA WITH NRAS MUTATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protein kinase C-delta inactivation inhibits the proliferation and survival of cancer stem cells in culture and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Value of Artificial Intelligence in Neuro-Oncology - PMC [pmc.ncbi.nlm.nih.gov]

understanding the chemical structure of BJE6-106

An In-Depth Technical Guide to the Chemical Compound BJE6-106 For Researchers, Scientists, and Drug Development Professionals

Introduction

BJE6-106, also known as B106, is a third-generation small molecule inhibitor targeting Protein Kinase C delta (PKCδ).[1][2] Developed as a potent and highly selective agent, BJE6-106 has emerged as a significant tool in cancer research, particularly for malignancies with specific genetic profiles such as NRAS-mutant melanoma.[2] This compound exerts its biological effects primarily by inducing caspase-dependent apoptosis through the activation of specific stress-response signaling pathways.[1][2] Its high selectivity for the PKCδ isozyme over classical PKC isozymes minimizes off-target effects, making it a promising candidate for targeted therapeutic strategies.[3] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to BJE6-106.

Chemical Structure and Properties

BJE6-106 is a complex organic molecule characterized by a carbazole moiety linked to a dimethylchromene core. This unique structure is central to its high-affinity binding and selective inhibition of PKCδ.

| Property | Value | Reference |

| Chemical Name | 6-(2-(9H-carbazol-9-yl)ethyl)-2,2-dimethyl-2H-chromene-8-carbaldehyde | [3][4] |

| Synonyms | B106 | [2][3][4] |

| CAS Number | 1564249-38-2 | [1][2][4] |

| Molecular Formula | C26H23NO2 | [1][3] |

| Molecular Weight | 381.47 g/mol | [1][3] |

| Solubility | Soluble in DMSO | [1][3] |

Quantitative Data Summary

The efficacy and selectivity of BJE6-106 have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations and biological effects observed in relevant cell lines.

Table 3.1: Inhibitory Activity of BJE6-106

| Target | IC50 | Fold Selectivity (PKCδ vs. PKCα) | Reference |

| PKCδ | 0.05 µM | ~1000-fold | [1][2][3] |

| PKCα | 50 µM | N/A | [1][2] |

Table 3.2: Cellular Effects of BJE6-106 in SBcl2 Melanoma Cells

| Assay | Concentration | Duration | Observed Effect | Reference |

| Cell Survival Suppression | 0.2 µM - 0.5 µM | 24 - 72 hours | Effective growth inhibition of NRAS-mutant melanoma cells. | [2] |

| Caspase 3/7 Activation | 0.2 µM | 24 hours | ~10-fold increase in activity. | [2] |

| Caspase 3/7 Activation | 0.5 µM | 24 hours | ~12.5-fold increase in activity. | [2] |

| MKK4-JNK-H2AX Pathway Activation | 0.5 µM | 2 - 10 hours | Time-dependent phosphorylation of MKK4, JNK, and H2AX. | [2] |

Mechanism of Action and Signaling Pathway

BJE6-106 functions as a selective inhibitor of PKCδ. In cancer cells, particularly those with NRAS mutations, this inhibition triggers a stress-response cascade, leading to programmed cell death. The primary signaling pathway activated by BJE6-106 is the MKK4-JNK-H2AX pathway.[2]

Pathway Description:

-

PKCδ Inhibition : BJE6-106 binds to and inhibits the catalytic activity of PKCδ.

-

MKK4 Activation : Inhibition of PKCδ leads to the phosphorylation (activation) of Mitogen-Activated Protein Kinase Kinase 4 (MKK4).

-

JNK Activation : Activated MKK4, in turn, phosphorylates and activates c-Jun N-terminal Kinase (JNK), a key stress-activated protein kinase.

-

H2AX Phosphorylation : Activated JNK then phosphorylates the histone variant H2AX, a critical event in the DNA damage response and apoptosis induction.

-

Apoptosis : The culmination of this signaling cascade is the activation of effector caspases (e.g., Caspase-3 and Caspase-7), which execute the apoptotic program.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of BJE6-106.

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of BJE6-106 on the proliferation and viability of cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., SBcl2 melanoma cells)

-

Complete culture medium

-

96-well plates

-

BJE6-106 stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of BJE6-106 in culture medium. The final concentrations should range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest BJE6-106 dose.

-

Remove the medium from the wells and add 100 µL of the BJE6-106 dilutions or vehicle control.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caspase 3/7 Activity Assay

This protocol quantifies the induction of apoptosis by measuring the activity of effector caspases 3 and 7.

Materials:

-

Target cells cultured in 6-well plates or 96-well white-walled plates

-

BJE6-106 stock solution

-

Caspase-Glo® 3/7 Assay Reagent

-

Luminometer

Procedure:

-

Cell Treatment: Seed cells and treat with desired concentrations of BJE6-106 (e.g., 0.2 µM and 0.5 µM) and a vehicle control for a specified duration (e.g., 6 to 24 hours).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay Execution:

-

For 96-well plates: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture.

-

For other culture formats: Lyse cells and transfer lysate to a white-walled 96-well plate before adding the reagent.

-

-

Incubation: Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

Western Blot Analysis of Signaling Pathway Components

This protocol is for detecting the phosphorylation status of key proteins in the MKK4-JNK-H2AX pathway following BJE6-106 treatment.

Materials:

-

Target cells

-

BJE6-106 stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-MKK4, anti-phospho-JNK, anti-phospho-H2AX, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with BJE6-106 (e.g., 0.5 µM) for various time points (e.g., 0, 2, 4, 8, 10 hours). Lyse the cells on ice and collect the supernatant after centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels to assess activation.

Conclusion

BJE6-106 is a highly potent and selective third-generation PKCδ inhibitor with significant anti-tumor properties, especially in NRAS-mutated melanoma.[2][5] Its mechanism of action, centered on the induction of caspase-dependent apoptosis via the MKK4-JNK-H2AX signaling pathway, provides a clear rationale for its therapeutic potential.[2] The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the capabilities of BJE6-106 in preclinical and clinical settings. Its potential application may also extend to other malignancies, including glioblastoma, warranting further investigation.[5]

References

BJE6-106: A Technical Whitepaper on the Potent and Selective PKCδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BJE6-106, also known as B106, is a third-generation, potent, and selective small-molecule inhibitor of Protein Kinase C delta (PKCδ). Developed as a chimeric hybrid of the natural PKC inhibitors staurosporine and rottlerin, BJE6-106 demonstrates significant cytotoxic effects in cancer cells harboring specific genetic mutations, particularly NRAS-mutant melanoma.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BJE6-106, with a focus on its potential as a therapeutic agent. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Discovery and Rationale

The discovery of BJE6-106 was driven by the need for potent and isozyme-selective PKCδ inhibitors to overcome the toxicity associated with broad (pan) PKC inhibitors.[2] The rationale for its design was based on the hypothesis that a chimeric molecule combining structural domains from two naturally occurring PKCδ inhibitors, staurosporine and rottlerin, would retain biochemical activity while improving selectivity for the PKCδ isozyme.[1] This approach led to the development of a novel class of third-generation PKCδ inhibitors, with BJE6-106 emerging as a lead compound.[2]

The synthesis of BJE6-106 was achieved using Molander trifluoroborate coupling chemistry, a versatile method for carbon-carbon bond formation.[1]

Mechanism of Action

BJE6-106 exerts its anti-tumor effects primarily through the induction of caspase-dependent apoptosis.[1][3] Its primary molecular target is PKCδ, an enzyme implicated in the survival of cancer cells with activating KRAS and NRAS mutations.[1][3]

Signaling Pathway

Upon inhibition of PKCδ by BJE6-106, a downstream stress-responsive signaling cascade is activated. This pathway involves the sequential phosphorylation and activation of Mitogen-Activated Protein Kinase Kinase 4 (MKK4), c-Jun N-terminal Kinase (JNK), and the histone variant H2AX.[1][3] The phosphorylation of H2AX is a critical event in the apoptotic response triggered by BJE6-106.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for BJE6-106 in preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (μM) | Selectivity (over PKCα) | Reference |

| PKCδ | 0.05 | ~1000-fold | [1][2] |

| PKCα | 50 | - | [1] |

Table 2: In Vitro Efficacy in NRAS-Mutant Melanoma Cell Lines

| Cell Line | Treatment Concentration (μM) | Time (hours) | Effect | Reference |

| SBcl2, FM6, SKMEL2, WM1366, WM1361A, WM852 | 0.2, 0.5 | 24-72 | Suppression of cell survival | [3] |

| SBcl2 | 0.2, 0.5 | 6-24 | Induction of caspase 3/7 activity | [3] |

| SBcl2 | 0.5 | 2-10 | Activation of MKK4, JNK, and H2AX | [3] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of BJE6-106 on the viability of melanoma cell lines.

Protocol:

-

Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of BJE6-106 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.

Protocol:

-

Cell Treatment: Seed and treat cells with BJE6-106 in a 96-well white-walled plate as described for the cell viability assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-